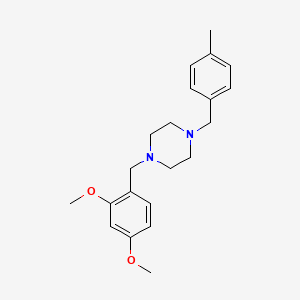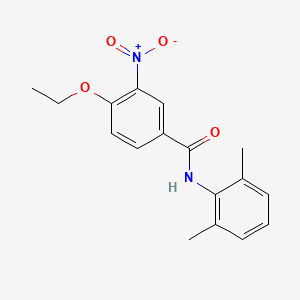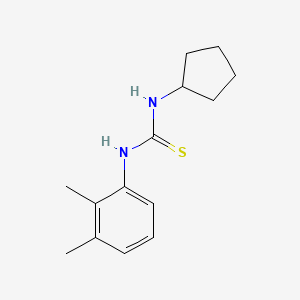![molecular formula C12H18N2O3S B5875773 N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide, also known as DEET, is a widely used insect repellent that has been in use for over six decades. It is a colorless, oily liquid with a slightly sweet odor. DEET is effective against a wide range of insects, including mosquitoes, ticks, fleas, and flies. It is used in various products, including sprays, lotions, and creams, to protect individuals from insect bites and the diseases they can transmit.
作用机制
The mechanism of action of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by interfering with the insect's sense of smell and taste. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is thought to mask the scent of carbon dioxide and lactic acid, which are chemicals that are emitted by humans and attract insects. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide may also interfere with the insect's ability to detect other chemicals, such as octenol, which is produced by animals and is attractive to mosquitoes.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide has been shown to have minimal toxicity to humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide can also be absorbed through the skin and into the bloodstream, but the levels are typically low and not considered harmful. Studies have shown that N,N-diethyl-2-[(methylsulfonyl)amino]benzamide does not have any significant effects on the central nervous system, cardiovascular system, or reproductive system.
实验室实验的优点和局限性
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is a widely used insect repellent that has been shown to be effective against a wide range of insects. It is easy to use and can be applied topically to the skin or clothing. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is also relatively inexpensive and widely available. However, N,N-diethyl-2-[(methylsulfonyl)amino]benzamide does have some limitations for lab experiments. It can be difficult to control the concentration of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide in the air, and it may interfere with other chemicals used in the experiment. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide can also be toxic to some insects, which may affect the results of the experiment.
未来方向
There are several future directions for research on N,N-diethyl-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of new insect repellent formulations that are more effective and less toxic than N,N-diethyl-2-[(methylsulfonyl)amino]benzamide. Another area of research is the study of the long-term effects of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide exposure on human health and the environment. Additionally, researchers are exploring the use of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide in the development of new insecticides and the study of insect behavior and physiology.
合成方法
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is synthesized through a multi-step process that involves the reaction of N,N-diethyl-m-toluamide with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through distillation and recrystallization to obtain pure N,N-diethyl-2-[(methylsulfonyl)amino]benzamide. The synthesis method has been optimized over time to improve the yield and purity of the final product.
科学研究应用
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its insect repellent properties and its impact on human health and the environment. It is used in various scientific research applications, including the study of insect behavior and the development of new insect repellent formulations. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is also used in the study of the transmission of insect-borne diseases, such as malaria, dengue fever, and Zika virus.
属性
IUPAC Name |
N,N-diethyl-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-14(5-2)12(15)10-8-6-7-9-11(10)13-18(3,16)17/h6-9,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNZXHULGLNJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)




![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)